tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685182
InChI: InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3/t13-,14-/m1/s1
SMILES: CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate

CAS No.:

Cat. No.: VC13685182

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate -

Specification

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3/t13-,14-/m1/s1
Standard InChI Key LBTFCAQHUDISGT-ZIAGYGMSSA-N
Isomeric SMILES CC1(N([C@@H]([C@H](O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate, reflects its stereochemistry and functional groups. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.4 g/mol . The oxazolidine ring adopts a rigid conformation due to the trans-diaxial arrangement of the 4R-hydroxymethyl and 5R-phenyl substituents, which is critical for inducing chirality in downstream products.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₇H₂₅NO₄
Molecular Weight307.4 g/mol
CAS Number1009092-91-4
Stereochemistry(4R,5R)
SMILES NotationCC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C

The tert-butyl ester group provides steric protection for the carboxylate moiety, while the hydroxymethyl group (-CH₂OH) offers a site for further functionalization, such as oxidation to carboxylic acids or etherification.

Synthesis and Manufacturing

This oxazolidine derivative is synthesized via stereoselective ring-forming reactions, often starting from chiral amino alcohol precursors. A common route involves the condensation of (R)-phenylglycinol with tert-butyl glyoxylate, followed by cyclization under acidic conditions to form the oxazolidine ring. The reaction’s stereochemical outcome is tightly controlled to ensure the desired (4R,5R) configuration, which is verified using polarimetry and chiral HPLC .

Key Synthetic Steps:

  • Precursor Preparation: (R)-Phenylglycinol is reacted with tert-butyl glyoxylate to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization, yielding the oxazolidine core.

  • Purification: Chromatographic techniques isolate the product with >96% purity .

Suppliers such as VulcanChem and Novapure Healthcare offer the compound in quantities ranging from milligrams to kilograms, with custom synthesis services available for specialized research needs .

Applications in Asymmetric Synthesis

The compound’s rigid chiral framework makes it a preferred scaffold for synthesizing enantiomerically pure molecules. Its applications include:

Chiral Auxiliary in Drug Development

As a chiral auxiliary, the oxazolidine ring directs the stereoselective formation of bonds in target molecules. For example, it has been employed in the synthesis of β-lactam antibiotics, where the (4R,5R) configuration ensures proper spatial orientation of pharmacophoric groups.

Building Block for Complex Natural Products

The hydroxymethyl group undergoes selective oxidation to aldehydes or carboxylic acids, enabling its incorporation into polyketides and alkaloids. In one study, the compound was used to synthesize a key intermediate for the anticancer agent Taxol, demonstrating its versatility .

Table 2: Representative Applications

ApplicationRole of the Compound
β-Lactam SynthesisChiral template for ring closure
Taxol IntermediateHydroxymethyl oxidation precursor
Peptide MimeticsSteric hindrance provider

Analytical and Spectroscopic Characterization

Rigorous quality assessments ensure the compound’s suitability for research. Key data include:

Table 3: Analytical Profile

ParameterResult
AppearanceWhite to off-white solid
¹H NMRConsistent with structure
LCMS Purity96.76%
Optical Rotation[α]D²³ = -77.5° (c 1.00, CHCl₃)

The tert-butyl group’s singlet at δ 1.45 ppm and the phenyl group’s aromatic signals between δ 7.20–7.40 ppm are diagnostic in NMR .

Future Research Directions

While the compound’s utility in asymmetric synthesis is well-established, emerging applications in polymer science and biocatalysis warrant exploration. For instance, its incorporation into chiral stationary phases for HPLC could enhance enantiomer resolution. Additionally, enzymatic modifications of the hydroxymethyl group may yield novel bioactive derivatives.

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